molecular formula C11H10Cl5N3OS B11971090 2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11971090
M. Wt: 409.5 g/mol
InChI Key: ZWNROSBTVJZPJL-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include chlorinating agents and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated acetamides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: shares similarities with other chlorinated acetamides and thiourea derivatives.

    2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: is unique due to its specific structure and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10Cl5N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H10Cl5N3OS/c12-5-8(20)18-9(11(14,15)16)19-10(21)17-7-3-1-6(13)2-4-7/h1-4,9H,5H2,(H,18,20)(H2,17,19,21)

InChI Key

ZWNROSBTVJZPJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Cl

Origin of Product

United States

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